4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide
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Overview
Description
4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide is a chemical compound that features a morpholine ring substituted with a pyridine group and two carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide typically involves the reaction of pyridine-4-carboxylic acid with morpholine in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyridine-4-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its pyridine and carboxamide groups, forming stable complexes. These complexes can then participate in various biochemical pathways, modulating enzyme activity or receptor function.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A similar compound with a tridentate pincer ligand structure.
Pyridine-2,6-dicarboxamide: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c12-10(16)9-7-15(5-6-18-9)11(17)14-8-1-3-13-4-2-8/h1-4,9H,5-7H2,(H2,12,16)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTYFHDQVXEJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC=NC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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